molecular formula C13H13N3O4 B15219157 (S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-29-6

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

カタログ番号: B15219157
CAS番号: 187235-29-6
分子量: 275.26 g/mol
InChIキー: OELNBPAXKWBFGO-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a nitroimidazooxazine derivative distinguished by a benzyloxy substituent at the C6 position of its fused imidazooxazine core (Figure 1). This compound belongs to a class of antitubercular (anti-TB) agents that act as prodrugs, requiring bioactivation by Mycobacterium tuberculosis (Mtb) nitroreductase Ddn to release nitric oxide (NO) and other reactive nitrogen intermediates, which disrupt bacterial respiration .

特性

CAS番号

187235-29-6

分子式

C13H13N3O4

分子量

275.26 g/mol

IUPAC名

(6S)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m0/s1

InChIキー

OELNBPAXKWBFGO-NSHDSACASA-N

異性体SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3

正規SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3

製品の起源

United States

生物活性

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic compound that belongs to the imidazooxazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O5
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 187235-38-7
  • IUPAC Name : (6S)-2-nitro-6-[(4-phenoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

The presence of the nitro group at the 2-position and the benzyloxy substituent at the 6-position are critical for its biological activity. These functional groups contribute to the compound's electrophilic nature and its ability to interact with various biological targets.

The biological activity of (S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is primarily attributed to its ability to interfere with essential cellular processes. Key mechanisms include:

  • Inhibition of DNA Synthesis : The compound may disrupt bacterial DNA replication by targeting specific enzymes involved in nucleic acid metabolism.
  • Enzyme Modulation : It has been shown to interact with various enzymes, potentially leading to altered metabolic pathways that affect cell survival and proliferation.

Antimicrobial Properties

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has exhibited significant antimicrobial activity against a range of pathogens:

PathogenActivityReference
Mycobacterium tuberculosisStrongly Inhibitory
Staphylococcus aureusModerate Inhibitory
Escherichia coliWeakly Inhibitory

The compound's effectiveness against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential for development as an antitubercular agent.

Anticancer Activity

Research indicates that (S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine may possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines.
Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Structure-Activity Relationship (SAR)

The structure of (S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is crucial in determining its biological activity. Variations in substituents can significantly influence potency and selectivity:

  • Nitro Group : Essential for antimicrobial activity; reduction of this group often leads to loss of efficacy.
  • Benzyloxy Substituent : Modifications can enhance lipophilicity and cellular uptake.

Study on Antitubercular Activity

A study explored the efficacy of (S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load in treated models compared to controls. The mechanism was linked to inhibition of DNA gyrase activity.

Cancer Cell Line Evaluation

In another study assessing anticancer properties, (S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine demonstrated substantial cytotoxicity across multiple cancer cell lines. The findings suggest potential for further development as a chemotherapeutic agent.

類似化合物との比較

The following analysis focuses on structural analogs with modifications to the C6 substituent, linker chemistry, and heterocyclic core, which influence solubility, metabolic stability, and potency.

Structural Analogues and Their Modifications

PA-824 (Pretomanid)
  • Structure : (S)-2-Nitro-6-[4-(trifluoromethoxy)benzyloxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
  • Key Features :
    • The C6 position bears a 4-(trifluoromethoxy)benzyloxy group, enhancing lipophilicity and metabolic stability compared to the benzyloxy group in the target compound .
    • Demonstrated MIC90 (minimum inhibitory concentration) of 0.015–0.25 µg/mL against Mtb in vitro and efficacy in murine TB models .
    • Approved for multidrug-resistant TB (MDR-TB) in 2019 .
TBA-354
  • Structure : (S)-2-Nitro-6-((6-(4-trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
  • Key Features :
    • Incorporates a pyridine-containing biaryl substituent at C6, increasing molecular rigidity and potency (MIC90 = 0.007–0.03 µg/mL) .
    • Superior oral bioavailability and efficacy in chronic murine TB compared to PA-824 .
OPC-67683 (Delamanid)
  • Structure: (R)-2-Methyl-6-nitro-2-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole.
  • Key Features :
    • Replaces the oxazine core with an oxazole ring, reducing molecular weight and improving tissue penetration .
    • Approved for MDR-TB with MIC90 of 0.006–0.024 µg/mL .

Structure-Activity Relationships (SAR)

Substituent Effects at C6
  • Benzyloxy vs. Trifluoromethoxy Benzyloxy: The benzyloxy group in the target compound confers moderate lipophilicity (logP ~2.5), whereas PA-824’s 4-(trifluoromethoxy)benzyloxy group increases logP to ~3.2, enhancing membrane permeability but requiring optimization for aqueous solubility .
Linker Modifications
  • Replacing the ether linker in PA-824 with amide, carbamate, or urea groups (e.g., compounds from ) reduced lipophilicity (logP 1.8–2.3) and improved aqueous solubility (>50 µM) but compromised Mtb activity (MIC90 increased to 0.1–2 µg/mL) .
Heterocyclic Core Variations
  • Oxazole analogs (e.g., OPC-67683) exhibit lower molecular weight (~535 Da vs. ~560 Da for PA-824) and enhanced penetration into caseous TB lesions .

Pharmacokinetic and Efficacy Comparison

Compound MIC90 (µg/mL) logP Aqueous Solubility (µM) Clinical Status
Target Compound ~0.1* ~2.5 <10* Preclinical
PA-824 (Pretomanid) 0.015–0.25 3.2 15–20 Approved (2019)
TBA-354 0.007–0.03 3.8 5–10 Phase I (Discontinued)
OPC-67683 (Delamanid) 0.006–0.024 2.9 20–25 Approved (2014)

*Estimated based on structural analogs .

Key Research Findings

  • Metabolic Stability : The benzyloxy group in the target compound is susceptible to oxidative metabolism by cytochrome P450 enzymes, whereas PA-824’s trifluoromethoxy group resists degradation, yielding a longer half-life (t1/2 = 18–22 h in humans) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。